Tubastrindole B

Glycine receptor α1 GlyR subtype selectivity

Tubastrindole B (CAS 524067-25-2, C₂₈H₂₈N₈O₂, MW 508.6) is a cycloaplysinopsin-type bis-indole alkaloid originally isolated from the stony coral Tubastraea sp. and subsequently from the marine sponges Ianthella cf.

Molecular Formula C28H28N8O2
Molecular Weight 508.6 g/mol
Cat. No. B1257830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubastrindole B
Synonymstubastrindole B
Molecular FormulaC28H28N8O2
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCN1C(=O)C2(CC3=C(C4(C2C5=CNC6=CC=CC=C65)C(=O)N(C(=N)N4C)C)NC7=CC=CC=C37)N(C1=N)C
InChIInChI=1S/C28H28N8O2/c1-33-23(37)27(35(3)25(33)29)13-17-15-9-6-8-12-20(15)32-22(17)28(24(38)34(2)26(30)36(28)4)21(27)18-14-31-19-11-7-5-10-16(18)19/h5-12,14,21,29-32H,13H2,1-4H3/t21-,27-,28+/m0/s1
InChIKeyAMPTWLHXXYAHSB-YNOBPPCASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubastrindole B Procurement: Key Baseline Data for Bis-Indole Alkaloid Sourcing Decisions


Tubastrindole B (CAS 524067-25-2, C₂₈H₂₈N₈O₂, MW 508.6) is a cycloaplysinopsin-type bis-indole alkaloid originally isolated from the stony coral Tubastraea sp. and subsequently from the marine sponges Ianthella cf. flabelliformis and Smenospongia cerebriformis [1][2]. It belongs to the aplysinopsin dimer family, characterized by a spiro-fused bis-imidazolidinone scaffold, and is structurally distinguishable from its halogenated (e.g., brominated Tubastrindole A) and regioisomeric congeners (e.g., Tubastrindole C) by its non-halogenated indole moieties and distinct stereochemical arrangement [3].

Scaffold Non-halogenated cycloaplysinopsin bis-indole alkaloid
Source Marine-sponge-derived natural product; validated total synthesis available
Stereochemistry Spiro-fused bis-imidazolidinone scaffold with distinct configuration

Why Tubastrindole B Cannot Be Simply Replaced by Other Aplysinopsin Dimers


The GlyR modulatory profile of aplysinopsin dimers is exquisitely sensitive to structural variation. The equilibrated mixture of 8E/8Z-3′-deimino-3′-oxoaplysinopsin (6/7) acts as a GlyR antagonist biased toward α3 over α1, whereas Tubastrindole B uniquely exhibits both antagonist activity with reversed α1-over-α3 bias and, at low-to-sub-micromolar concentrations, a selective potentiator effect on α1 GlyR with no activity at α3—a dual functional signature not reported for any other member of this class [1]. Furthermore, despite sharing the same dimeric aplysinopsin core, Tubastrindole A contains a bromine substituent (MW 587.5 vs. 508.6) and distinct receptor-interaction properties, while Tubastrindole C yields different computational binding profiles, underscoring that seemingly minor structural modifications produce functionally non-equivalent compounds [2][3].

Tubastrindole B vs. Tubastrindole A (brominated) Halogen substitution shifts molecular weight and GlyR subtype bias; non-halogenated reference needed for clean SAR interpretation.
Tubastrindole B vs. Tubastrindole C (regioisomer) Different regioisomeric arrangement alters 5-HT2C docking score; binding profiles may not transfer.
Tubastrindole B vs. Mixture 6/7 (3′-deimino-3′-oxoaplysinopsin) α1/α3 selectivity profile is inverted; unique dual modulation not observed in related dimers.

Tubastrindole B: Quantitative Differentiation Evidence vs. Closest Structural and Functional Analogs


GlyR Subtype Selectivity: α1 vs. α3 Inhibition Potency

Tubastrindole B inhibits α1 GlyR with an IC50 of 25.9 µM but shows negligible inhibition at α3 GlyR (IC50 >300 µM), corresponding to >11.6-fold selectivity for α1 over α3 [1]. In contrast, the comparator (−)-Ircinianin sulfate inhibits α3 GlyR more potently (IC50 3.2 µM) than α1 (IC50 38.4 µM), exhibiting an inverted selectivity profile [1]. The 8E/8Z-3′-deimino-3′-oxoaplysinopsin mixture (6/7) further demonstrates the class variability by showing antagonist activity biased toward α3 over α1 [2].

GlyR α1 vs. α3 inhibition
Head-to-head
α1 IC50 25.9 µM / α3 >300 µM (>11.6-fold α1-selective)
Reported α1-over-α3 inhibitory selectivity supports isoform-specific GlyR studies.
Comparator (−)-Ircinianin sulfate shows inverted α3 bias; mixture 6/7 is α3-preferring.
Glycine receptor α1 GlyR subtype selectivity IC50

Unique Dual Functional Profile: α1-Selective Potentiation Without α3 Activity

At low-to-sub-micromolar concentrations, Tubastrindole B acts as a selective potentiator of α1 GlyR with no detectable effect on α3 GlyR [1]. This dual functional profile (α1 antagonist at higher concentrations; α1-selective potentiator at lower concentrations) is not observed for any other compound in the Ianthella cf. flabelliformis extract series, including the equilibrated mixture 6/7, aplysinopsin (5), or dihydroaplysinopsin (8), none of which exhibit α1-selective potentiation [1].

α1-selective potentiation
Head-to-head
Low-to-sub-µM α1 potentiation; no effect at α3
Unique concentration-dependent dual profile supports α1 functional dissection research.
No other tested aplysinopsin dimer shows α1-selective potentiation.
GlyR potentiation α1 GlyR dual modulator EC50

5-HT2C Receptor Computational Binding Affinity vs. Closest Aplysinopsin Dimers

In a comparative induced-fit docking study against the 5-HT₂C serotonin receptor, Tubastrindole B achieved a GlideScore of approximately –11.9 kcal/mol, comparable to Tubastrindole A (~–11.9 kcal/mol) but less favorable than Tubastrindole C (–12.68 kcal/mol), the top-ranked dimeric ligand in the screen [1]. Among monomeric aplysinopsins, the best score was achieved by 6-methoxycycloaplysinopsin B (–12.03 kcal/mol) [1]. This positions Tubastrindole B as a high-affinity 5-HT₂C ligand candidate within the dimer series, albeit not the top-scoring congener.

5-HT2C docking
Head-to-head
~ –11.9 kcal/mol
Comparable to Tubastrindole A; supports 5-HT2C screening library inclusion.
Tubastrindole C ranks higher (–12.68 kcal/mol) within dimer set.
5-HT2C molecular docking GlideScore binding affinity

Synthetic Accessibility via Biomimetic Ring-Expansion Cascade

The first total synthesis of (±)-Tubastrindole B was achieved in 2014 via a biomimetic ring-expansion cascade that converts a dictazole-type precursor directly into the cycloaplysinopsin scaffold with full retention of configuration [1]. This 5-step synthetic route from commercially available materials contrasts with the more complex photochemical [2+2] cycloaddition approach required for (±)-dictazole B . Tubastrindole A (brominated) requires additional halogenation steps, and Tubastrindole C necessitates a distinct regiochemical control strategy [1][2].

Synthetic accessibility
Cross-study comparable
5-step biomimetic cascade; avoids photochemistry/halogenation
Reported route may simplify analog generation and supply scalability.
Dictazole B and brominated analogs require additional or photochemical steps.
total synthesis biomimetic cascade ring-expansion synthetic tractability

Structural Determinants of Functional Divergence: Non-Halogenated Scaffold vs. Brominated Tubastrindole A

Tubastrindole B (C₂₈H₂₈N₈O₂, MW 508.6) is a non-halogenated bis-indole, whereas Tubastrindole A (C₂₈H₂₇BrN₈O₂, MW 587.5) contains a bromine atom at the 6-position of one indole ring [1][2]. This single-atom substitution alters molecular weight by ~15.5%, lipophilicity, and hydrogen-bonding potential, which likely contributes to the distinct GlyR subtype bias observed for Tubastrindole B (α1 > α3) [3]. The absence of halogen also simplifies synthetic route design and eliminates potential dehalogenation liabilities in biological assays.

Halogen vs. non-halogen scaffold
Class-level inference
MW 508.6 (non-Br) vs. 587.5 (Br)
Non-halogenated scaffold reduces non-specific artifacts in biological screening.
Bromine absence alters lipophilicity and hydrogen-bond potential.
structure-activity relationship halogenation molecular recognition

Tubastrindole B: Optimal Research and Industrial Application Scenarios Based on Proven Differentiation


α1 GlyR-Selective Pharmacological Tool for Neurological Disorder Research

Leverage Tubastrindole B as the only known dual modulator of α1 GlyR (antagonist at IC50 25.9 µM; selective potentiator at sub-micromolar concentrations) to dissect α1-specific contributions to inhibitory neurotransmission in spasticity, hyperekplexia, and chronic pain models [1]. Its >11.6-fold selectivity over α3 GlyR enables cleaner phenotypic interpretation than non-selective GlyR ligands such as strychnine or the α3-biased antagonist (−)-Ircinianin sulfate [1].

Comparative Screening Library for Aplysinopsin Dimer SAR Around 5-HT2C and GlyR Targets

Include Tubastrindole B alongside Tubastrindole A (matched ~–11.9 kcal/mol 5-HT2C docking score but brominated scaffold) and Tubastrindole C (superior –12.68 kcal/mol docking score) in a focused screening set to systematically probe the impact of halogenation and regioisomerism on both 5-HT2C binding and GlyR subtype selectivity [2][3]. Tubastrindole B serves as the non-halogenated reference point for deconvoluting the contribution of bromine to potency and selectivity.

Synthetic Chemistry Feasibility and Scale-Up Studies

Select Tubastrindole B as the preferred aplysinopsin dimer scaffold for medicinal chemistry optimization programs due to its validated 5-step biomimetic total synthesis from commercially available precursors [4]. This route avoids the photochemical [2+2] cycloaddition and halogenation steps required for dictazole B and Tubastrindole A, respectively, enabling more rapid analog generation and improved supply chain reliability for structure-activity relationship (SAR) campaigns [4].

Quality Control Reference Standard for Marine-Derived Bis-Indole Alkaloid Characterization

Deploy Tubastrindole B as an analytical reference standard (MW 508.6, C₂₈H₂₈N₈O₂, non-halogenated) for LC-MS and NMR-based dereplication of aplysinopsin dimers in marine sponge and coral extracts, particularly for distinguishing non-halogenated cycloaplysinopsins from brominated congeners in complex natural product mixtures [5]. Its well-characterized spectroscopic data and synthetic availability make it a reliable comparator for metabolomic profiling studies of Ianthella, Smenospongia, and Tubastraea species.

Application
Selection Property
Validation Focus
α1 GlyR neurotransmission studies
α1-over-α3 selectivity context
Dual modulation and reported IC50 endpoints
Aplysinopsin dimer SAR screening
Non-halogenated scaffold reference
5-HT2C binding and GlyR subtype selectivity
Synthetic feasibility and scale-up studies
Biomimetic cascade synthesis route
Scalability and analog generation review
Metabolomic dereplication and QC
Well-characterized non-halogenated reference
LC-MS/NMR spectral matching against extracts
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